molecular formula C15H19N5O4S B11255040 ethyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

ethyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

Cat. No.: B11255040
M. Wt: 365.4 g/mol
InChI Key: VNHIAFCBSYKRCV-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrazole derivative with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Biology: The compound is studied for its interactions with enzymes and receptors, making it a candidate for biochemical assays.

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate: Similar structure with a different position of the carboxylate group.

    Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate: Similar structure with a different ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N5O4S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 5-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C15H19N5O4S/c1-2-24-15(21)12-11-14(18-17-12)25(22,23)20-9-7-19(8-10-20)13-5-3-4-6-16-13/h3-6,11H,2,7-10H2,1H3,(H,17,18)

InChI Key

VNHIAFCBSYKRCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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